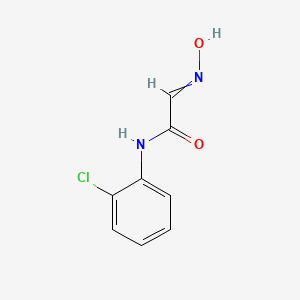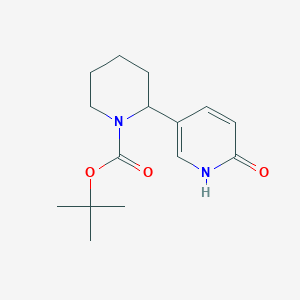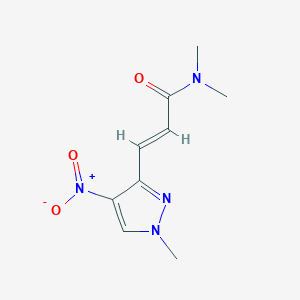
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is an organic compound with the molecular formula C17H16N2OS and a molecular weight of 296.4 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxy and methyl groups on the phenyl ring, along with the thiazole and aniline functionalities, makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor compound containing a thiourea and a haloketone under acidic conditions . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
化学反応の分析
Types of Reactions
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(4-Hydroxy-3-methylphenyl)thiazol-2-yl)aniline.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline has several scientific research applications:
作用機序
The mechanism of action of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
- 2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
Uniqueness
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is unique due to the specific substitution pattern on the phenyl ring and the presence of both thiazole and aniline functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H16N2OS |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2OS/c1-11-8-12(6-7-16(11)20-2)15-10-21-17(19-15)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3 |
InChIキー |
MFGRDFFTWQMKIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)




![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)

